molecular formula C18H27NO7S B600043 (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate CAS No. 159877-09-5

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate

Cat. No.: B600043
CAS No.: 159877-09-5
M. Wt: 401.474
InChI Key: RTLIQGGSCSOEPF-HNNXBMFYSA-N
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Description

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate (CAS: 159877-09-5) is a chiral intermediate widely used in organic synthesis, particularly in peptide chemistry and pharmaceutical development. Its structure features:

  • A tert-butyl ester group at the carboxyl terminus, enhancing steric protection and stability under basic conditions.
  • A benzyloxycarbonyl (Z) group at position 2, serving as a temporary amine-protecting group removable via hydrogenolysis.
  • A methylsulfonyloxy (mesyloxy) group at position 5, acting as a reactive leaving group for nucleophilic substitution reactions.
  • An (S)-configuration at the chiral center, critical for stereoselective synthesis.

This compound is pivotal in constructing complex molecules, such as peptidomimetics and macrocycles, due to its dual functionality (protection and reactivity) .

Properties

IUPAC Name

tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO7S/c1-18(2,3)26-16(20)15(11-8-12-25-27(4,22)23)19-17(21)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLIQGGSCSOEPF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678780
Record name tert-Butyl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159877-09-5
Record name tert-Butyl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amino Group Protection: Cbz Introduction

The α-amino group of (S)-2-amino-5-hydroxypentanoic acid is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

  • Reagents : Cbz-Cl (1.1 equiv), NaOH (2.0 equiv), THF/water (1:1).

  • Conditions : 0–5°C, 2 hours, pH 10–11 monitored by pH stat.

  • Yield : 85–90% after extraction with ethyl acetate and drying over Na₂SO₄.

Racemization is mitigated by maintaining low temperatures and avoiding prolonged exposure to strong bases. The product, (S)-5-hydroxy-2-(((benzyloxy)carbonyl)amino)pentanoic acid, is isolated as a white crystalline solid.

Carboxylate Protection: tert-Butyl Ester Formation

The carboxylate group is protected via acid-catalyzed esterification with tert-butanol:

  • Reagents : tert-Butanol (3.0 equiv), DCC (1.5 equiv), DMAP (0.1 equiv), dichloromethane.

  • Conditions : Room temperature, 12 hours under N₂.

  • Workup : Filter precipitated dicyclohexylurea, concentrate, and purify via silica gel chromatography (hexane/EtOAc 4:1).

  • Yield : 75–80%.

Hydroxyl Group Activation: Mesylation

The secondary hydroxyl group at C5 is activated using methanesulfonyl chloride (MsCl):

  • Reagents : MsCl (1.2 equiv), triethylamine (2.5 equiv), dichloromethane or toluene.

  • Conditions : 0°C, 1–2 hours, anhydrous environment.

  • Workup : Quench with 1N HCl, wash with NaHCO₃ and brine, dry over MgSO₄.

  • Yield : 90–95%.

Critical Parameters :

  • Solvent Choice : Dichloromethane enables faster reaction kinetics, while toluene reduces side reactions in industrial-scale runs.

  • Base Stoichiometry : Excess triethylamine neutralizes HCl byproduct, preventing acid-mediated ester hydrolysis.

Comparative Analysis of Mesylation Methods

Data from patent US10544189B2 and Ambeed protocols reveal solvent-dependent yield variations:

SolventBaseTemperature (°C)Reaction Time (h)Yield (%)
DichloromethaneTriethylamine0192
TolueneTriethylamine0–5288
TolueneDMAP/TEA0–30285

Key findings:

  • Dichloromethane achieves higher yields due to better reagent solubility.

  • DMAP co-catalysis in toluene reduces racemization but requires longer reaction times.

Purification and Analytical Validation

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).

  • Eluent : Gradient from hexane/EtOAc (4:1) to (1:1).

  • Purity : >98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.10 (s, 2H, CH₂Ph), 4.25–4.15 (m, 1H, α-CH), 3.01 (s, 3H, SO₂CH₃).

  • HRMS : [M+H]⁺ calcd. 401.47, found 401.45.

Industrial-Scale Considerations

For kilogram-scale production:

  • Solvent Recycling : Toluene is preferred for easier recovery via distillation.

  • Cost Efficiency : Bulk procurement of MsCl and tert-butanol reduces material costs by 20–30%.

  • Safety : Exothermic mesylation requires jacketed reactors with temperature-controlled cooling .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methylsulfonyl ester can be displaced by nucleophiles such as amines or thiols.

    Hydrogenation: The benzyloxycarbonyl group can be removed via catalytic hydrogenation.

    Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amines or thiols.

    Hydrogenation: Formation of the free amine.

    Hydrolysis: Formation of the free carboxylic acid.

Scientific Research Applications

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of peptide-based drugs.

    Organic Synthesis: Serves as a building block for more complex molecules.

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate depends on its application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary but often include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variation in Ester Groups

(a) Isopropyl Ester Analog
  • Compound: (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate (CAS: 176237-45-9)
  • Key Difference : Replacement of tert-butyl with isopropyl ester.
  • Lower stability under acidic or basic conditions due to less electron-donating effects .
(b) Hydroxyl-Substituted Analog
  • Compound: 5-Hydroxy-N-benzyloxycarbonyl-L-norvaline tert-butyl ester (CAS: 124620-51-5)
  • Key Difference : Hydroxyl group replaces methylsulfonyloxy at position 5.
  • Impact: Lacks a leaving group, rendering it inert in substitution reactions. Primarily used as a protected amino alcohol in peptide elongation .

Variation in Position 5 Substituents

(a) Boc-Protected Amino Group
  • Compound: (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid (CAS: 199924-46-4)
  • Key Difference : tert-Butoxycarbonyl (Boc) group replaces methylsulfonyloxy.
  • Impact :
    • Boc serves as a base-labile protecting group for amines, contrasting with the mesyloxy’s role in nucleophilic substitutions.
    • Used in orthogonal protection strategies for multi-step syntheses .
(b) Bromo-Substituted Analog
  • Compound: (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate (CAS: 91229-86-6)
  • Key Difference : Bromine replaces methylsulfonyloxy.
  • Impact :
    • Bromo group participates in cross-coupling reactions (e.g., Suzuki, Heck) rather than direct substitutions.
    • Lower leaving-group ability compared to mesyloxy, requiring stronger nucleophiles or transition-metal catalysts .

Functional Group Modifications in Peptidomimetics

  • Compound: tert-Butyl (S)-4-((S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanamido)-5-oxo-5-((3-(trifluoromethyl)phenyl)amino)pentanoate (63d)
  • Key Differences :
    • Incorporates a trifluoromethylphenyl group and additional amide bonds.
  • Impact :
    • Enhanced lipophilicity and metabolic stability due to the trifluoromethyl group.
    • Demonstrated efficacy as a β-catenin/T-cell factor interaction inhibitor in cancer research .

Comparative Data Table

Compound (CAS) Position 5 Substituent Ester Group Key Reactivity/Application Reference
159877-09-5 (Target) Methylsulfonyloxy (leaving) tert-Butyl Nucleophilic substitution; peptide intermediates
176237-45-9 Methylsulfonyloxy Isopropyl Improved solubility, lower stability
199924-46-4 Boc-amino (protected) tert-Butyl Orthogonal amine protection
91229-86-6 Bromo tert-Butyl Cross-coupling reactions
124620-51-5 Hydroxyl tert-Butyl Amino alcohol in peptide synthesis
63d (from ) Trifluoromethylphenyl tert-Butyl β-Catenin/T-cell factor inhibition

Biological Activity

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate, also referred to by its CAS number 159877-09-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H27NO7SC_{18}H_{27}NO_{7}S, with a molecular weight of 401.47 g/mol. The compound features a tert-butyl group, a benzyloxycarbonyl amino group, and a methylsulfonyl oxy group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₇NO₇S
Molecular Weight401.47 g/mol
CAS Number159877-09-5
Storage ConditionsSealed in dry, 2-8°C

Synthesis

The synthesis of this compound involves several steps, including the protection of functional groups and the introduction of the methylsulfonyl moiety. The typical synthetic route includes:

  • Protection of Amine : The amine group is protected using benzyloxycarbonyl (Cbz).
  • Formation of Pentanoate : The pentanoic acid derivative is formed through esterification.
  • Methylsulfonylation : The introduction of the methylsulfonyl group is achieved via sulfonation reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anti-cancer applications.

Anti-inflammatory Activity

Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that (S)-tert-butyl derivative may possess similar properties.

Anticancer Properties

Research on structurally related compounds has demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with methylsulfonyl groups have shown enhanced activity against breast cancer cells by inducing apoptosis.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of similar compounds and found significant reductions in edema in animal models when treated with these derivatives.
  • Case Study on Anticancer Activity :
    • In vitro studies indicated that related methylsulfonyl compounds inhibited the proliferation of cancer cells by disrupting cell cycle progression. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity.

Q & A

Basic: What are the key steps in synthesizing (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate?

The synthesis typically involves sequential protection, activation, and purification steps:

  • Protection : Use tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups to protect amino functionalities during intermediate synthesis. For example, tert-butyl esters are stable under basic conditions, enabling selective deprotection .
  • Activation : The 5-hydroxyl group is activated using methylsulfonyl chloride (MsCl) to form the mesylate leaving group, facilitating subsequent nucleophilic substitutions .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexanes gradients) and recrystallization are critical for isolating intermediates. Yields range from 40% to 99%, depending on reaction optimization .

Basic: Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry. For example, splitting patterns (e.g., dd at δ 4.65–4.74 ppm) distinguish rotamers in intermediates .
  • LC-MS/HPLC : Used to verify purity (>95%) and molecular weight (e.g., m/z 304.1 [M-H]^-) .
  • Melting Point Analysis : Determines crystalline stability (e.g., mp 59–60°C for deprotected acids) .

Advanced: How can stereochemical control be maintained during synthesis?

  • Chiral Pool Strategy : Start with enantiopure amino acids (e.g., L-phenylalanine) to preserve stereocenters .
  • Stereoselective Reactions : Use Mitsunobu or Sharpless conditions for hydroxyl activation. For instance, (R)- or (S)-configured benzyl esters dictate diastereomeric outcomes in subsequent couplings .
  • Validation : Compare NMR data with literature (e.g., corrected configurations in published syntheses to avoid reproducibility issues) .

Advanced: How should researchers address discrepancies in reported synthetic pathways?

  • Critical Literature Review : Cross-validate procedures using corrected manuscripts (e.g., a 2023 corrigendum revised a compound’s name and synthetic route) .
  • Reproduce Key Steps : Replicate critical intermediates (e.g., tert-butyl-protected pentanoates) and compare analytical data (NMR, LC-MS) with original studies .
  • Mechanistic Analysis : Use computational tools (DFT) to predict feasibility of contested steps, such as mesylate formation under varying temperatures .

Advanced: What strategies optimize reaction yields for mesylation of the 5-hydroxyl group?

  • Temperature Control : Perform reactions at 0–5°C to minimize side reactions (e.g., sulfonate hydrolysis) .
  • Stoichiometry : Use 1.2–1.5 equivalents of MsCl relative to the alcohol to ensure complete conversion .
  • Workup : Quench excess MsCl with ice-cold NaHCO3_3 and extract promptly to prevent degradation .

Advanced: How can mechanistic studies elucidate side reactions during coupling steps?

  • Isolation of Byproducts : Identify side products (e.g., dimerization via unreacted mesylates) using preparative HPLC .
  • Kinetic Monitoring : Use in-situ IR or 1^1H NMR to track reaction progress and intermediate stability .
  • Computational Modeling : Simulate transition states to predict competing pathways (e.g., epimerization at α-carbons) .

Advanced: What are common reproducibility challenges in scaling up this synthesis?

  • Solvent Purity : Trace water in THF or DCM can hydrolyze mesylates; use molecular sieves for anhydrous conditions .
  • Column Chromatography Limits : Replace with recrystallization for large-scale purification (e.g., using EtOAc/hexanes) .
  • Batch Variability : Validate starting materials (e.g., Boc-protected amines) via LC-MS to ensure consistency .

Advanced: How does the methylsulfonyl group influence downstream reactivity?

  • Leaving Group Ability : The mesylate’s high electrophilicity enables SN2 substitutions (e.g., with amines or thiols) in cross-coupling reactions .
  • Stability Trade-offs : Mesylates are less prone to hydrolysis than tosylates but require inert atmospheres for long-term storage .

Advanced: What stability issues arise during storage of intermediates?

  • Moisture Sensitivity : Boc-protected intermediates degrade via acid-catalyzed cleavage; store under N2_2 with desiccants .
  • Thermal Decomposition : Mesylated compounds decompose above 40°C; use cold storage (2–8°C) .

Advanced: How to interpret complex NMR splitting patterns in stereoisomeric mixtures?

  • Rotamer Analysis : Identify major/minor rotamers (e.g., δ 4.65 vs. 4.74 ppm for diastereomeric carbamates) and integrate peak ratios .
  • 2D NMR : Use COSY and NOESY to assign coupling networks and confirm spatial proximity of substituents .

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